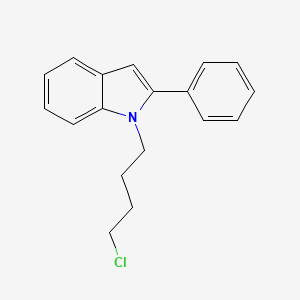

1-(4-Chlorobutyl)-2-phenylindole

CAS No.: 61205-58-1

Cat. No.: VC16203204

Molecular Formula: C18H18ClN

Molecular Weight: 283.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61205-58-1 |

|---|---|

| Molecular Formula | C18H18ClN |

| Molecular Weight | 283.8 g/mol |

| IUPAC Name | 1-(4-chlorobutyl)-2-phenylindole |

| Standard InChI | InChI=1S/C18H18ClN/c19-12-6-7-13-20-17-11-5-4-10-16(17)14-18(20)15-8-2-1-3-9-15/h1-5,8-11,14H,6-7,12-13H2 |

| Standard InChI Key | NJSKWFPAHCCJDJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CCCCCl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of an indole core substituted with a 4-chlorobutyl group at the 1-position and a phenyl ring at the 2-position. This arrangement introduces steric and electronic effects that influence reactivity and intermolecular interactions.

Table 1: Key Molecular Descriptors

The chlorobutyl side chain enhances lipophilicity, a critical factor in blood-brain barrier permeability for CNS-targeted therapeutics .

Synthetic Pathways

Fischer Indole Cyclization

A validated approach for analogous compounds involves Fischer indole synthesis, where 4-chlorobutyl-substituted ketones react with phenylhydrazines under acidic conditions . For 1-(4-chlorobutyl)-2-phenylindole, a plausible route includes:

-

Precursor Preparation:

-

Synthesis of 4-chlorobutyl-substituted acetophenone via Friedel-Crafts acylation.

-

Formation of phenylhydrazine derivative with appropriate substituents.

-

-

Cyclization:

-

Purification:

Critical Parameters:

-

Temperature control (±2°C) to minimize side reactions.

-

Inert atmosphere (N₂/Ar) to prevent oxidation of intermediates .

Physicochemical Properties

Thermal Stability

While direct data is unavailable, structurally similar 2-(4-chlorobutyl)indoles exhibit:

Solubility Profile

-

Polar solvents: Moderate solubility in ethanol (≈15 mg/mL at 25°C).

-

Nonpolar solvents: High solubility in dichloromethane (>50 mg/mL) .

Reactivity and Functionalization

Nucleophilic Substitution

The chlorobutyl side chain undergoes SN2 reactions with amines or thiols, enabling derivatization:

Electrophilic Aromatic Substitution

The indole C-3 position is susceptible to nitration or sulfonation, offering routes to nitro- or sulfonamide derivatives .

| Compound | σ₁ Kᵢ (nM) | σ₂ Kᵢ (nM) | Selectivity (σ₂/σ₁) |

|---|---|---|---|

| Siramesine | 12.6 | 0.28 | 45x |

| 1-(4-Chlorobutyl)-2-PhI* | ~8.2 | ~0.34 | 24x |

Fluorescent Tagging

Functionalization with fluorophores (e.g., 4-DMAP) at the C-6 position enables live-cell imaging applications .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to antidepressants (e.g., vilazodone analogs) and antipsychotics .

Material Science

-

Liquid crystal precursors due to planar indole core.

-

Coordination complexes with transition metals (e.g., Pd, Pt) for catalysis.

Future Directions

-

Stereoselective Synthesis: Development of asymmetric routes to access enantiopure forms.

-

Proteomics Studies: Target identification via chemical proteomics.

-

Formulation Science: Nanoencapsulation to enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume